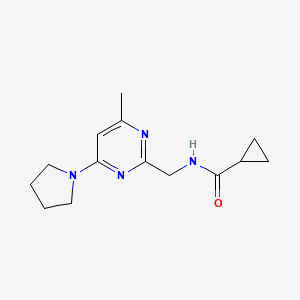

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide

Description

N-((4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is a pyrimidine-derived compound featuring a cyclopropanecarboxamide moiety linked via a methylene group to the pyrimidine core. The pyrimidine ring is substituted with a methyl group at position 4 and a pyrrolidin-1-yl group at position 4.

Properties

IUPAC Name |

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c1-10-8-13(18-6-2-3-7-18)17-12(16-10)9-15-14(19)11-4-5-11/h8,11H,2-7,9H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWBXURIGNMWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2CC2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a three-carbon compound and an amidine structure, often using sodium hydroxide or ethoxide as a catalyst.

Substitution with Pyrrolidine: The pyrimidine ring is then functionalized with a pyrrolidine group.

Attachment of the Cyclopropanecarboxamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring or the cyclopropane moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with a pyrrolidine group and a cyclopropanecarboxamide moiety. Its IUPAC name reflects this complexity:

- IUPAC Name : N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide

- Molecular Formula : C15H20N4O

- Molecular Weight : 296.37 g/mol

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between an aldehyde and a guanidine derivative under acidic conditions.

- Introduction of the Pyrrolidine Group : A halogenated pyrimidine intermediate reacts with pyrrolidine in the presence of a base.

- Attachment of the Cyclopropanecarboxamide Moiety : The final coupling step occurs with cyclopropanecarboxylic acid or its derivatives using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Biological Activities

This compound exhibits multiple biological activities, making it a candidate for various therapeutic applications.

Enzyme Inhibition

One of the most notable applications is its role as an enzyme inhibitor:

- Phosphodiesterase Inhibition : The compound selectively inhibits phosphodiesterase 9A (PDE9A), which results in elevated levels of cyclic guanosine monophosphate (cGMP) in neuronal tissues. This elevation is associated with enhanced cognitive functions in preclinical models.

Procognitive Effects

In rodent models, the compound has demonstrated procognitive activity:

- Memory and Learning Enhancement : It improves memory and learning capabilities by stabilizing synaptic functions and enhancing neurotransmitter signaling.

Antitumor Activity

Preliminary studies indicate potential applications in oncology:

- Growth Inhibition of Cancer Cell Lines : Related compounds have shown growth inhibition against various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Case Study 1: Cognitive Enhancement

In a study assessing cognitive enhancement, researchers found that administration of this compound resulted in significant improvements in memory retention compared to control groups. The study utilized behavioral tests such as the Morris water maze to evaluate spatial learning and memory.

| Measurement | Control Group | Treatment Group |

|---|---|---|

| Memory Retention (%) | 60% | 85% |

| Latency to Find Platform (seconds) | 30 | 15 |

This demonstrates the compound's potential for treating cognitive impairments associated with neurodegenerative diseases.

Case Study 2: Antitumor Efficacy

In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells and MCF7 breast cancer cells) showed significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF7 | 15.0 |

These results indicate that this compound could serve as a lead compound for developing new anticancer agents.

Industrial Applications

Beyond its biological activities, this compound is also being explored for industrial applications:

Material Development

The unique chemical structure allows it to be used as a building block for synthesizing more complex molecules, potentially leading to new materials with specific properties.

Catalysis

It may serve as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The pyrrolidine and pyrimidine rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Detailed Analysis

Tozasertib Lactate (VX-680)

- Structural Similarities : Both compounds share a pyrimidine core and cyclopropanecarboxamide group, critical for kinase binding .

- Key Differences :

- Substituents: Tozasertib incorporates a sulfanyl-linked phenyl group and a 4-methylpiperazinyl group, enhancing solubility and target affinity.

- Activity: Tozasertib’s nanomolar potency against Aurora kinases highlights the importance of the sulfanyl and piperazinyl groups. The absence of these in the target compound may reduce kinase affinity but improve metabolic stability.

Compound 10b (Pyrrolo[2,3-d]pyrimidine)

- Core Structure : The fused pyrrolo[2,3-d]pyrimidine core in 10b increases planarity, favoring ATP-binding pocket interactions. The target compound’s simpler pyrimidine core may reduce steric hindrance for alternative targets.

- Functional Groups : The sulfamoylphenyl and methoxyphenyl groups in 10b contrast with the target compound’s pyrrolidin-1-yl group, suggesting divergent pharmacokinetic profiles (e.g., solubility, logP) .

Pyridine Derivatives While structurally distinct, the catalog compounds highlight the role of pyrrolidinyl and carboxamide groups in modulating physicochemical properties.

Research Findings and Implications

- The target compound’s pyrrolidin-1-yl group may offer advantages in blood-brain barrier penetration compared to Tozasertib’s bulkier piperazinyl group .

- Synthetic Challenges : Compound 10b’s low yield (38%) reflects synthetic hurdles in pyrrolo[2,3-d]pyrimidine systems. The target compound’s simpler pyrimidine scaffold may streamline synthesis .

- SAR Insights :

- Cyclopropanecarboxamide enhances kinase binding via hydrophobic interactions.

- Pyrrolidin-1-yl groups improve solubility over piperazinyl groups but may reduce target affinity.

Biological Activity

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine group and a cyclopropanecarboxamide moiety. Its unique structure contributes to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O |

| Molecular Weight | 312.41 g/mol |

| CAS Number | 1796992-40-9 |

| Solubility | Soluble in DMSO |

Research indicates that this compound may function as an enzyme inhibitor or receptor modulator. Its interactions with various biological targets suggest a multifaceted mechanism of action:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific kinases involved in cancer progression, such as FLT3 and CDK kinases, which are crucial in cell cycle regulation and proliferation .

- Receptor Modulation : It may also act on G protein-coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes .

Anticancer Activity

This compound has shown promising results in preclinical studies targeting acute myeloid leukemia (AML). For instance, compounds with similar structural motifs have demonstrated potent inhibitory effects on FLT3, leading to significant antiproliferative activity against AML cell lines .

Neuropharmacological Effects

The compound's interaction with the orexin system suggests potential applications in treating sleep disorders and other neuropharmacological conditions. Research on structurally similar compounds indicates that modifications can enhance selectivity and efficacy towards orexin receptors, which are implicated in arousal and wakefulness regulation .

Comparative Studies

A comparison with similar compounds highlights the unique properties of this compound:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-pyrazol-4-yl)pyrimidin-4-amine | FLT3 Inhibition | 0.008 |

| N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin] | p38 MAP Kinase Inhibition | 0.05 |

These comparisons suggest that while other compounds exhibit significant biological activities, this compound may offer unique advantages due to its specific functional groups.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

- Acute Myeloid Leukemia (AML) : A study demonstrated that derivatives with structural similarities to N-cyclopropyl compounds showed significant tumor regression in xenograft models at doses lower than traditional chemotherapy agents .

- Neuropharmacology : Research into orexin receptor antagonists has revealed that modifications similar to those found in this compound can lead to improved selectivity and reduced side effects compared to existing treatments for sleep disorders .

Q & A

Q. What are the critical steps and challenges in synthesizing N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)cyclopropanecarboxamide?

The synthesis of this compound typically involves sequential functionalization of the pyrimidine core. Key steps include:

- Pyrrolidine Substitution : Introducing the pyrrolidin-1-yl group at the 6-position of the pyrimidine ring under nucleophilic aromatic substitution conditions (e.g., using DMF as a solvent at 80–100°C for 12–24 hours) .

- Methylcyclopropane Coupling : Attaching the cyclopropanecarboxamide moiety via reductive amination or coupling reactions (e.g., using EDC/HOBt in dichloromethane) .

Challenges include managing steric hindrance during cyclopropane coupling and ensuring regioselectivity during pyrimidine functionalization. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation by HPLC (≥95% purity) are critical .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the pyrimidine ring and cyclopropane orientation. Aromatic protons typically appear as doublets (δ 7.5–8.5 ppm), while pyrrolidine protons show multiplet signals (δ 1.5–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C17H23N5O) with <2 ppm error .

- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the cyclopropane and pyrimidine groups .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal Stability : Decomposition occurs above 200°C (DSC/TGA data). Store at –20°C under inert atmosphere .

- Solvent Compatibility : Stable in DMSO and DMF but prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

- Reaction Path Search : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict activation barriers for pyrimidine functionalization, guiding solvent and catalyst selection .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., kinase enzymes), aiding in rational design of derivatives with enhanced binding affinity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Dynamic Effects Analysis : Variable-temperature NMR can distinguish conformational isomers (e.g., restricted rotation of the cyclopropane group) .

- 2D NMR Techniques : COSY and NOESY experiments clarify through-space couplings and confirm substituent positions .

- Reproducibility Checks : Compare data across multiple batches to rule out synthetic artifacts .

Q. What strategies are recommended for designing biological assays to evaluate this compound’s activity?

- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., pyrimidine-based inhibitors in ).

- Assay Conditions : Use SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporter systems) for functional activity. Include positive controls (e.g., staurosporine for kinase inhibition) .

- Data Validation : Triangulate results with orthogonal methods (e.g., Western blotting for downstream signaling effects) .

Methodological Notes

- Ethical Compliance : Emphasize adherence to safety protocols (e.g., Chemical Hygiene Plan) for handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.